tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate
CAS No.:
Cat. No.: VC15878848
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | tert-butyl N-(4-oxo-3-phenylmethoxypyrido[1,2-a]pyrimidin-8-yl)carbamate |
| Standard InChI | InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)22-15-9-10-23-17(11-15)21-12-16(18(23)24)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,25) |
| Standard InChI Key | PHGNCPWGPXJPKW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=NC=C(C(=O)N2C=C1)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(4-oxo-3-phenylmethoxypyrido[1,2-a]pyrimidin-8-yl)carbamate, reflects its intricate architecture:
-
A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system merging pyridine and pyrimidine rings.
-
A benzyloxy group (-OCH2C6H5) at position 3, introducing aromaticity and steric bulk.
-
A tert-butyl carbamate (-OC(=O)NH(C(CH3)3)) at position 8, providing hydrolytic stability and modulating solubility.
The canonical SMILES string, CC(C)(C)OC(=O)NC1=CC2=NC=C(C(=O)N2C=C1)OCC3=CC=CC=C3, encodes this topology, while the InChIKey PHGNCPWGPXJPKW-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Physicochemical Properties
Key properties derived from computational and experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H21N3O4 | |
| Molecular Weight | 367.4 g/mol | |
| XLogP3 | ~3.5 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 8 |
The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes, while the single hydrogen bond donor and four acceptors indicate potential for targeted molecular interactions .
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit protocol for this compound is documented, analogous pyrido[1,2-a]pyrimidinones are typically synthesized via multi-step sequences:
-
Core Formation: Condensation of aminopyridine derivatives with β-keto esters or malononitrile under acidic or basic conditions generates the pyrido[1,2-a]pyrimidin-4-one scaffold .
-
Functionalization:
Spectroscopic Characterization
-
1H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm), tert-butyl singlet (δ 1.4 ppm), and benzyloxy methylene (δ 4.6 ppm).
-
MS (ESI+): A molecular ion peak at m/z 368.4 [M+H]+ confirms the molecular weight.
Research Findings and Comparative Analysis
Structure-Activity Relationship (SAR) Insights
-
Benzyloxy Substitution: Analogous compounds with bulkier 3-substituents (e.g., 2-tert-butylphenoxy) show enhanced protease inhibition, suggesting the benzyloxy group here may optimize steric complementarity .
-
Carbamate vs. Amide: Replacement of the tert-butyl carbamate with primary amides (e.g., -CONH2) in related scaffolds reduces metabolic stability, underscoring the carbamate’s role in prolonging half-life .
Pharmacokinetic Considerations
While pharmacokinetic data for this specific compound are unavailable, tert-butyl carbamates in similar systems exhibit:
-
Moderate oral bioavailability (~30–50%) due to first-pass metabolism.
-
Half-lives of 2–4 hours in rodent models, suitable for twice-daily dosing .
Future Directions
-
In Vitro Screening: Prioritize assays against CFTR and BoNT/A LC to validate hypothesized mechanisms .
-
Prodrug Development: Mask the 4-oxo group as a methoxy moiety to enhance bioavailability, with enzymatic cleavage post-absorption.
-
Crystallographic Studies: Co-crystallize with target proteins to guide rational optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume